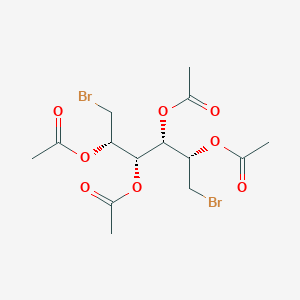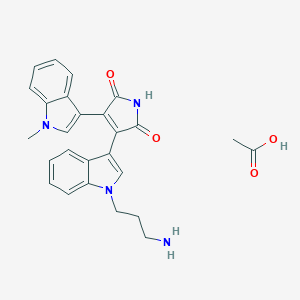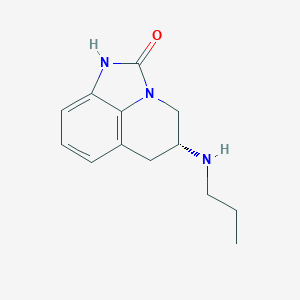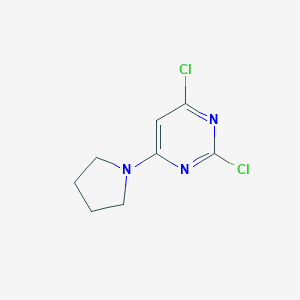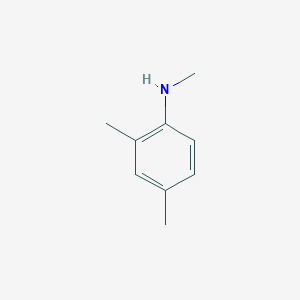
N,2,4-trimethylaniline
Vue d'ensemble
Description
N,2,4-trimethylaniline: is an organic compound with the molecular formula C9H13N It is an aromatic amine, characterized by the presence of a benzene ring substituted with three methyl groups and an amino group
Mécanisme D'action
Target of Action
N,2,4-Trimethylaniline, also known as 2,4,6-Trimethylaniline , is an aromatic amine that is primarily used as a precursor to dyes . The primary targets of this compound are the molecules involved in the dye formation process.
Mode of Action
The compound can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide .
Biochemical Pathways
this compound is involved in the synthesis of various bulky ligands. It condenses with glyoxal to give 1,2-diimine ligands . An example is glyoxal-bis(mesitylimine), a yellow solid synthesized by condensation of 2,4,6-trimethylaniline and glyoxal . The diimine is a useful precursor to popular NHC ligands including IMes .
Pharmacokinetics
It is known that the compound has a boiling point of 233 °c and a density of 0963 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of dyes and ligands. For instance, it is used in the synthesis of N-heterocyclic carbenes, which are found in 2nd generation Grubbs’ catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the iron-catalyzed oxidative C-C coupling process requires the presence of tert-butylperoxide . Additionally, the compound’s physical properties, such as its boiling point and density, may be affected by temperature and pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Nitration and Reduction Method:
Starting Material: Mesitylene (1,3,5-trimethylbenzene)
Nitration: Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethyl nitrobenzene.
Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation with a nickel catalyst.
-
Industrial Production Methods:
- The industrial production of N,2,4-trimethylaniline typically follows the nitration and reduction method due to its efficiency and cost-effectiveness. The process involves large-scale nitration of mesitylene followed by catalytic hydrogenation to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- N,2,4-trimethylaniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reagents and Conditions: Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- The compound can be reduced to form various derivatives, depending on the reducing agent used.
Reagents and Conditions: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution:
- Electrophilic aromatic substitution reactions are common, where the amino group directs incoming electrophiles to the ortho and para positions.
Reagents and Conditions: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
- Oxidation can lead to the formation of quinone derivatives.
- Reduction can yield various amine derivatives.
- Substitution reactions can produce halogenated, nitrated, or sulfonated products .
Applications De Recherche Scientifique
Chemistry:
- N,2,4-trimethylaniline is used as a precursor in the synthesis of dyes and pigments.
- It serves as a building block for the preparation of complex organic molecules and ligands for catalysis .
Biology and Medicine:
- The compound is studied for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry:
- It is utilized in the production of polymers and resins.
- The compound is also used in the manufacture of agrochemicals and other specialty chemicals .
Comparaison Avec Des Composés Similaires
-
2,4,6-trimethylaniline:
- Also known as mesidine, it is an aromatic amine with similar structural features but different substitution patterns.
- Used as a precursor to dyes and in the preparation of ligands for catalysis .
-
N,N-dimethylaniline:
- An aromatic amine with two methyl groups attached to the nitrogen atom.
- Commonly used as a precursor in the synthesis of dyes and other organic compounds .
Uniqueness:
- N,2,4-trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
- The presence of three methyl groups and an amino group on the benzene ring provides distinct chemical properties compared to other similar compounds .
Propriétés
IUPAC Name |
N,2,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493467 | |
| Record name | N,2,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-13-1 | |
| Record name | N,2,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



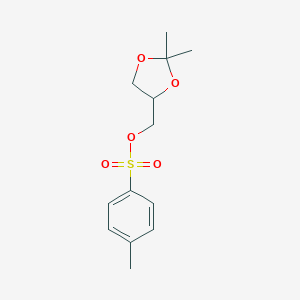
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
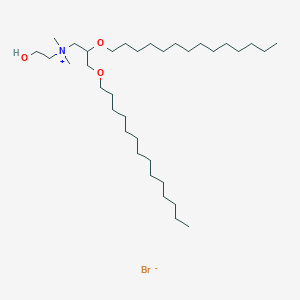
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
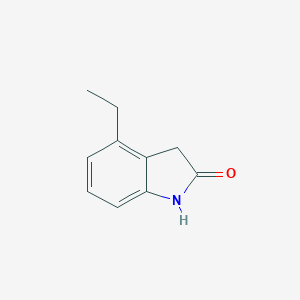
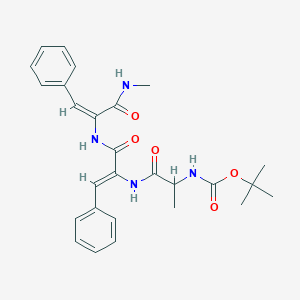
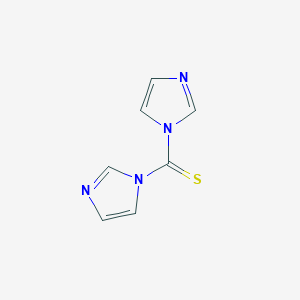

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
